molecular formula C₁₄₀H₂₂₇N₄₃O₄₃ B612754 Amylin (8-37) (mouse, rat) CAS No. 138398-61-5

Amylin (8-37) (mouse, rat)

Cat. No. B612754
M. Wt: 3200.61
InChI Key:
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Description

Amylin (8-37), rat is a truncated natural Amylin analogue . It selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue .


Synthesis Analysis

Amylin (1-37), rat, mouse is produced in the pancreatic beta cells as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications . The precursor undergoes additional proteolysis and posttranslational modification .


Molecular Structure Analysis

Amylin (8-37), rat is a truncated analog of native Amylin . The sequence of Amylin (8-37), rat is Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 .


Chemical Reactions Analysis

Amylin (8-37), rat enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats . It reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity .


Physical And Chemical Properties Analysis

Amylin (8-37), rat has a molecular weight of 3200.61 and a formula of C 140 H 227 N 43 O 43 . It appears as a solid, white to off-white substance .

Scientific Research Applications

  • Bone Metabolism and Osteoporosis Research

    • Amylin(1–8), part of the larger amylin peptide, was investigated for its effects on bone metabolism. Despite showing promise in healthy mice, it did not increase bone mineral density in ovariectomized rats with osteoporosis, nor affect osteoblast proliferation or bone histomorphometric parameters. This study highlights the specificity of amylin's effects on bone metabolism under different health conditions (Ellegaard et al., 2010).
  • Diabetes and Energy Metabolism

    • Amylin is a crucial glucoregulatory hormone, impacting energy metabolism in health and disease. It plays a significant role in the central nervous system, influencing the interaction with other metabolically active hormones. Amylin analogs, like pramlintide, are used clinically to treat diabetes, suggesting a potential role of amylin in modulating insulin action and lipid metabolism (Hay et al., 2015).
  • Anti-inflammatory Activity

    • Amylin exhibits anti-inflammatory activity in certain inflammatory models with a vascular component, mediated through CGRP receptors. This finding suggests potential applications of amylin in treating inflammation-related conditions (Clementi et al., 1995).
  • Neuroprotective Effects

    • Research into the amylin analogue pramlintide shows potential neuroprotective effects against Alzheimer's disease. Lower plasma amylin levels were found in subjects with Alzheimer's and mild cognitive impairment, indicating a relationship between amylin levels and cognitive function (Adler et al., 2014).
  • Gastrointestinal Function

    • Amylin, released from the gastric fundus, stimulates somatostatin and inhibits histamine and acid secretion, indicating its role in gastric endocrine and exocrine secretion. This highlights the potential of amylin in managing gastrointestinal disorders (Zaki et al., 2002).
  • Pancreatic Function and Insulin Secretion

    • Amylin is co-secreted with insulin from the pancreas, suggesting a paracrine/endocrine role in glucose homeostasis. The cosecretion of amylin and insulin has been observed in response to glucose and arginine, implicating amylin in the regulation of insulin secretion and glucose metabolism (Fehmann et al., 1990).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRMGRGEHRNNC-ANJGTFPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C140H227N43O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3200.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylin (8-37) (mouse, rat)

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